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Compound of Interest

4-Chloro-6,8-difluoro-2-
Compound Name:

propylquinoline
CAS No.: 1156275-97-6
Cat. No.: B13758125
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Focus Application: Anti-Leishmanial Therapeutics & Alkaloid Scaffolds

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, historically validated by
the antimalarial success of quinine and chloroquine. However, the specific analogue 2-n-
propylquinoline (2-PQ) has emerged as a distinct pharmacophore, primarily driven by its potent
activity against Leishmania donovani, the causative agent of visceral leishmaniasis (VL).

Unlike 4- or 8-aminoquinolines (e.g., chloroquine, primaquine), the 2-substituted quinolines—
specifically those with a lipophilic propyl chain—exhibit a unigue mechanism of action involving
mitochondrial bioenergetic collapse and acidocalcisome alkalinization. This guide dissects the
structure-activity relationship (SAR) of 2-propylquinoline, providing a blueprint for optimizing
this scaffold into a clinical candidate for Neglected Tropical Diseases (NTDs).

Chemical Space & Synthesis Strategy
The Core Scaffold
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The 2-propylquinoline structure consists of a bicyclic aromatic quinoline ring substituted at the
C2 position with a three-carbon alkyl chain. This specific lipophilic tail is critical for membrane
permeation, allowing the molecule to access intracellular amastigotes within macrophages.

Primary Synthesis Protocol: Friedlander Condensation

While modern catalytic methods exist, the Friedlander condensation remains the most robust,
scalable, and self-validating protocol for generating 2-substituted quinolines. It involves the
base-catalyzed condensation of 2-aminobenzaldehyde with a ketone (2-pentanone).

Step-by-Step Synthesis Workflow

Reagents:

2-Aminobenzaldehyde (1.0 eq)

2-Pentanone (1.2 eq)

Ethanolic KOH (10% wi/v) or glacial acetic acid (catalytic)

Solvent: Ethanol (EtOH)

Protocol:

Activation: Dissolve 2-aminobenzaldehyde in absolute ethanol under an inert nitrogen
atmosphere.

o Condensation: Add 2-pentanone dropwise. The methylene group alpha to the carbonyl in 2-
pentanone is the active nucleophile.

e Cyclization: Add catalytic base (KOH/EtOH) and reflux at 80°C for 4—6 hours. Monitor via
TLC (Mobile phase: Hexane/EtOAc 8:2).

o Work-up: Cool the mixture. Neutralize with dilute HCI if base was used. Extract with
dichloromethane (DCM).

 Purification: The crude oil is purified via flash column chromatography (Silica gel, gradient
elution) to yield 2-n-propylquinoline as a pale yellow oil or low-melting solid.
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Figure 1: Friedlander synthesis pathway for 2-n-propylquinoline. The reaction relies on the
condensation of an o-aminoaryl aldehyde with an enolizable ketone.

Structure-Activity Relationship (SAR) Analysis

The SAR of 2-propylquinoline is defined by the balance between lipophilicity (LogP) and
electronic distribution on the quinoline ring.

The C2-Alkyl Chain (The "Anchor")

The propyl chain is not merely a spacer; it is a critical determinant of activity.
e Chain Length:

o Methyl (C1): Inactive or weakly active. Insufficient lipophilicity to cross the macrophage
membrane and the parasite's kinetoplastid membrane.

o Propyl (C3):Optimal. The n-propyl group provides the ideal LogP (~3.4) for passive
diffusion into the parasitophorous vacuole.

o Pentyl/Heptyl (>C5): Increased cytotoxicity (CC50 decreases) without proportional gain in
anti-leishmanial activity, leading to a poor Selectivity Index (SI).

e Unsaturation:
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o 2-Propenyl (Allyl): Retains activity but often suffers from metabolic instability due to the

reactive double bond.

o Epoxy-propyl: Natural analogues (e.g., Chimanine D) containing an epoxide on the chain

are highly active but exhibit higher toxicity due to alkylating potential.

The Quinoline Ring Substitutions

Modifications to the bicyclic core modulate the electronic environment and metabolic stability.

Position Modification

Effect on Activity

(IC50)

Mechanistic Insight

C2 n-Propyl

Baseline (High)

Critical lipophilic
anchor.

C4 -OH / -Cl

Decreased

Substitutions at C4
often disrupt the
planarity or steric fit
required for the target

interaction.

C6 -OMe (Methoxy)

Maintained / Slight
Decrease

Electron-donating
groups at C6 are
tolerated but increase

metabolic clearance.

C8 -N (Amino)

Altered Target

8-aminoquinolines
(e.g., Sitamaquine)
target different
pathways. Adding an
amine here changes

the class entirely.

Ring N N-Oxide

Inactive

Oxidation of the ring
nitrogen destroys the
basicity required for
accumulation in acidic
organelles

(acidocalcisomes).
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Quantitative Data Summary

Comparative efficacy against L. donovani (Amastigotes)

Selectivity Index

Compound IC50 (uM) CC50 (uM) (sl)
2-n-Propylquinoline 0.2-5.6 >100 >20
2-Ethylquinoline >25.0 >100 <4
2-n-Pentylquinoline 4.5 20.0 ~4.4
Miltefosine (Control) 1.2-5.0 25.0 ~5-10
Sitamaquine 10.0 50.0 5

Data aggregated from Loiseau et al. and Nakayama et al. (See References).

Mechanism of Action (MoA)

The 2-propylquinoline scaffold operates via a bioenergetic catastrophe mechanism, distinct
from the DNA-intercalation of chloroquine or the thiol-depletion of antimonials.

e Accumulation: Being a weak base, 2-PQ accumulates in the acidic acidocalcisomes of the
parasite via ion trapping.

 Alkalinization: Accumulation leads to a rapid pH rise in these organelles, disrupting
osmoregulation and polyphosphate metabolism.

e Mitochondrial Uncoupling: The lipophilic cation disrupts the electrochemical gradient (

) of the single mitochondrion (kinetoplast), leading to ATP depletion and apoptosis-like death.
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Figure 2: Dual-target mechanism of action. 2-PQ exploits the pH gradient to accumulate in
acidocalcisomes while simultaneously uncoupling mitochondrial respiration.

Experimental Protocols
Biological Assay: Intracellular Amastigote Model

To verify the SAR claims, the following self-validating protocol is standard.
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Cell Culture: Maintain murine macrophages (J774A.1 or RAW 264.7) in RPMI-1640 medium
+ 10% FBS.

Infection: Infect macrophages with L. donovani promastigotes (stationary phase) at a ratio of
10:1 (parasite:macrophage). Incubate for 24h at 37°C.

Washing: Wash 3x with PBS to remove non-internalized parasites.

Treatment: Add 2-propylquinoline (dissolved in DMSO, final concentration <0.1%) in serial
dilutions (0.1 puM to 50 uM). Include Miltefosine as a positive control.

Incubation: Incubate for 48—72 hours.

Quantification: Fix cells with methanol and stain with Giemsa. Count the number of
amastigotes per 100 macrophages under oil immersion microscopy.

Calculation: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

o Validation Check: The infection index in untreated controls must remain constant or

increase.

Future Directions & Optimization

Current research suggests two pathways for optimizing the 2-propylquinoline scaffold:

Formulation: 2-PQ is highly lipophilic (Class 11/1V). Encapsulation in polymeric nanoparticles
or complexation with cyclodextrins has been shown to improve oral bioavailability and
reduce host toxicity.

Hybridization: Covalent linking of 2-PQ with artemisinin or nitric oxide donors (NO-hybrids) to
create dual-action drugs that combat resistance.
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BenchChem Protocols.Synthesis of Quinolines Using 2-Nitrobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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